4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c19-9-1-11-24(12-2-10-20)29(26,27)15-7-5-13(6-8-15)16(25)21-18-23-22-17(28-18)14-3-4-14/h5-8,14H,1-4,11-12H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLXTCPCDWWOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antitumor and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antitumor properties. The following sections detail specific findings from various studies.
Antitumor Activity
-
In Vitro Studies :
- The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). In these studies, it exhibited significant antiproliferative effects with IC50 values indicating potent inhibition of cell growth.
- For instance, in one study, the compound demonstrated an IC50 value of approximately 1.30 µM against HepG2 cells, which is markedly lower than some established treatments like SAHA (IC50 = 17.25 µM) .
-
Mechanism of Action :
- The mechanism underlying its antitumor activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry and caspase activation assays .
- Additionally, combination studies indicated that the compound could enhance the efficacy of other chemotherapeutic agents such as taxol and camptothecin when used in conjunction.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Testing Against Bacteria : The compound was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated varying degrees of antibacterial activity, suggesting potential for development as an antimicrobial agent .
- Efficacy Measurements : Minimum inhibitory concentrations (MICs) were determined, showing promising results against strains such as Staphylococcus aureus and Escherichia coli.
Data Summary
| Activity Type | Cell Line/Bacterium | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor | HepG2 | 1.30 µM | |
| Antitumor | A549 | 17.25 µM | |
| Antimicrobial | Staphylococcus aureus | MIC = 2.0 µM | |
| Antimicrobial | Escherichia coli | MIC = 0.41 µg/mL |
Case Studies
Several case studies have highlighted the practical applications of this compound:
- A study involving xenograft models demonstrated that treatment with this compound resulted in a tumor growth inhibition rate of approximately 48.89%, which is comparable to existing therapies .
- Another investigation focused on the structural optimization of similar compounds to enhance their selectivity and reduce toxicity in normal cells while maintaining efficacy against tumor cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include:
- Sulfamoyl substituents: Cyanoethyl vs. benzyl/methyl (LMM5) or cyclohexyl/ethyl (LMM11) groups.
- Oxadiazole substituents : Cyclopropyl vs. 2-(methylthio)phenyl (), 4-methoxyphenyl (LMM5), or furan (LMM11).
- Benzamide substitutions : The target compound lacks halogenation, unlike fluorinated or chlorinated analogs in .
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points: Fluorinated benzamides (e.g., 5f: 236–237°C, 5i: 256–258°C) exhibit higher melting points than non-halogenated analogs, likely due to enhanced crystallinity from halogen bonding . The target compound’s cyanoethyl groups may reduce melting points compared to bulkier substituents (e.g., benzyl or cyclohexyl).
- LMM5 and LMM11 were solubilized in DMSO/Pluronic F-127, suggesting similar formulations may be required for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
